Product packaging for 4-Fluoropiperidine-1-sulfonamide(Cat. No.:)

4-Fluoropiperidine-1-sulfonamide

Cat. No.: B15091021
M. Wt: 182.22 g/mol
InChI Key: QUADDRBANYBCDZ-UHFFFAOYSA-N
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Description

4-Fluoropiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C5H11FN2O2S and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11FN2O2S B15091021 4-Fluoropiperidine-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11FN2O2S

Molecular Weight

182.22 g/mol

IUPAC Name

4-fluoropiperidine-1-sulfonamide

InChI

InChI=1S/C5H11FN2O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2,(H2,7,9,10)

InChI Key

QUADDRBANYBCDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)S(=O)(=O)N

Origin of Product

United States

Alterations in the Target Enzyme Dihydropteroate Synthase :

The most common mechanism of resistance involves mutations in the bacterial folP gene, which encodes for dihydropteroate (B1496061) synthase (DHPS). nih.gov These mutations can lead to an altered DHPS enzyme that has a lower affinity for sulfonamides while still retaining its ability to bind to the natural substrate, PABA. nih.gov This allows the folic acid synthesis pathway to continue even in the presence of the drug.

In many clinically significant bacteria, resistance is conferred by the acquisition of foreign genes, sul1 and sul2, which encode for highly resistant variants of DHPS. nih.gov These genes are often located on mobile genetic elements such as plasmids and integrons, facilitating their horizontal transfer between different bacterial species. nih.gov The DHPS enzymes encoded by sul1 and sul2 are remarkably insensitive to sulfonamides but can still efficiently utilize PABA. nih.gov

Overproduction of Para Aminobenzoic Acid Paba :

Bacteria can also develop resistance by increasing the production of PABA, the natural substrate of DHPS. nih.gov By overproducing PABA, the bacteria can outcompete the sulfonamide inhibitor for binding to the active site of the DHPS enzyme, thereby overcoming the drug's inhibitory effect.

Impaired Drug Permeability or Active Efflux:

Another mechanism of resistance involves changes in the bacterial cell envelope that reduce the uptake of the sulfonamide drug. nih.gov This can be due to alterations in the permeability of the cell membrane or the acquisition of efflux pumps that actively transport the drug out of the bacterial cell. This prevents the sulfonamide from reaching a high enough intracellular concentration to effectively inhibit the DHPS enzyme.

Development of an Alternative Metabolic Pathway:

In some cases, bacteria may develop or acquire an alternative metabolic pathway to bypass the step inhibited by sulfonamides, thus allowing for the continued synthesis of essential folic acid precursors. nih.gov

It is noteworthy that when a microorganism develops resistance to one sulfonamide, it is typically resistant to all sulfonamides. nih.gov The development of resistance has been a major factor in the decline of the use of sulfonamides as standalone therapeutic agents, though they are still used in combination with other drugs, such as trimethoprim, which targets a different step in the folic acid pathway. ijpsonline.com

Data on Sulfonamide Resistance Mechanisms

Resistance MechanismDescriptionKey Genes/Factors
Target Modification Alteration of the dihydropteroate (B1496061) synthase (DHPS) enzyme, reducing its affinity for sulfonamides.Mutations in the folP gene; acquisition of sul1 and sul2 genes encoding resistant DHPS variants.
Metabolic Bypass Increased production of the natural substrate, para-aminobenzoic acid (PABA), to outcompete the sulfonamide inhibitor.Upregulation of genes involved in PABA synthesis.
Reduced Permeability/Efflux Decreased uptake of the sulfonamide into the bacterial cell or active removal of the drug from the cell.Changes in cell membrane composition; acquisition of efflux pump genes.
Alternative Pathway Utilization of a different metabolic route to produce folic acid, bypassing the DHPS-catalyzed step.Acquisition of genes for alternative folate synthesis pathways.

Structure Activity Relationships Sar and Molecular Design Principles

Influence of Fluorine Substitution Pattern on Biological Activity

The introduction of fluorine into the piperidine (B6355638) ring, as seen in 4-fluoropiperidine-1-sulfonamide, significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. researchgate.netresearchgate.net Fluorine, being the most electronegative element, can alter the basicity of the nearby piperidine nitrogen. tandfonline.comnih.gov This modulation of pKa is a critical factor in drug design, as it can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A reduction in basicity can, for instance, affect a molecule's ability to cross cellular membranes. tandfonline.com

The position of the fluorine atom on the piperidine ring is crucial. In the case of a 4-fluoropiperidine (B2509456), the fluorine atom's electron-withdrawing effect is still significant enough to lower the pKa of the piperidine nitrogen. Molecular modeling studies have suggested that a 4-fluoropiperidine can be a suitable bioisostere for a piperazine (B1678402) ring due to similarities in their basicity and electron density distribution. tandfonline.com

Furthermore, the C-F bond is more stable than a C-H bond, which can enhance the metabolic stability of the compound. tandfonline.com This increased stability can lead to a longer biological half-life. The introduction of fluorine can also increase the lipophilicity of the molecule, which can enhance its binding affinity to target proteins. tandfonline.comnih.gov However, a balance must be struck, as excessive lipophilicity can lead to decreased solubility and other undesirable properties. tandfonline.com

Significance of the Sulfonamide Moiety in Target Binding and Efficacy

One of the primary roles of the sulfonamide group is to act as a bioisostere for other functional groups, most notably the carboxylic acid. drughunter.comresearchgate.net This isosteric replacement can maintain or even enhance biological activity while improving pharmacokinetic properties. For example, sulfonamides are generally more metabolically stable than amides. researchgate.net

The geometry of the sulfonamide group, with its tetrahedral sulfur atom, also plays a role in its interaction with protein targets. researchgate.net The two oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, mimicking the interactions of other functional groups like the α-keto amide in natural products. acs.org The nitrogen atom of the sulfonamide can also participate in hydrogen bonding, further anchoring the molecule within the binding site of a protein.

Conformational Effects of the Piperidine Ring on Molecular Recognition

The three-dimensional shape of the piperidine ring in this compound is a critical determinant of its ability to be recognized by and bind to a biological target. The conformation of the piperidine ring dictates the spatial arrangement of its substituents, including the fluorine atom and the sulfonamide group.

The presence of a fluorine atom on the piperidine ring can have a profound effect on its conformational preferences. researchgate.netnih.govd-nb.info Studies on fluorinated piperidines have shown that the orientation of the fluorine atom (axial vs. equatorial) is influenced by a complex interplay of factors including electrostatic interactions, hyperconjugation, and steric effects. researchgate.netnih.govd-nb.info For instance, a preference for the axial orientation of the fluorine atom has been observed in some fluorinated piperidine derivatives, a phenomenon attributed to stabilizing hyperconjugative and charge-dipole interactions. researchgate.netnih.govd-nb.info

The specific conformation adopted by the fluorinated piperidine ring can significantly impact its binding affinity for a target protein. nih.govd-nb.info By locking the piperidine ring into a specific conformation, the substituents can be presented in an optimal orientation for interaction with the amino acid residues in the binding pocket. This conformational rigidity can lead to higher potency and selectivity. Therefore, understanding and controlling the conformational behavior of the fluorinated piperidine ring is a key principle in the molecular design of compounds based on this scaffold. nih.govd-nb.infohuji.ac.il

Strategic Modifications of the this compound Scaffold

Exploration of Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound analogs can be systematically modulated by introducing different substituents at various positions on the scaffold. Structure-activity relationship (SAR) studies are crucial in identifying which modifications lead to improved biological activity.

For instance, in a series of sulfonamides derived from carvacrol, the nature of the substituent on the sulfonamide nitrogen had a significant impact on their acetylcholinesterase (AChE) inhibitory activity. nih.gov While all synthesized sulfonamides were more active than the parent natural product, the compound derived from morpholine (B109124) showed the highest activity. nih.gov This highlights the importance of exploring a range of substituents to identify the optimal group for a given target.

Bioisosteric Replacements in Related Piperidine-Sulfonamide Systems

Bioisosteric replacement is a powerful strategy in drug design that involves substituting one functional group or moiety with another that has similar physical or chemical properties, with the goal of improving the biological profile of the compound. drughunter.com In the context of piperidine-sulfonamide systems, various bioisosteric replacements have been explored.

One common strategy is the replacement of the sulfonamide moiety itself. While amides are a common bioisostere for sulfonamides, this replacement can sometimes lead to a loss of potency. nih.gov A more successful replacement has been the gem-dimethyl sulfone group, which was found to be an adequate bioisostere for the sulfonamide in a series of CaV2.2 channel inhibitors, maintaining potency while potentially improving metabolic stability. nih.gov

The piperidine ring can also be replaced with other cyclic systems. For example, spirocyclic systems like 2-azaspiro[3.3]heptane have been proposed as replacements for the piperidine ring to improve solubility and reduce metabolic degradation. enamine.net These bioisosteric replacements can alter the conformational properties and physicochemical characteristics of the molecule, leading to improved drug-like properties.

Biological and Biochemical Mechanisms of Action

Interactions with Enzyme Targets

The primary mechanism of action for compounds containing a sulfonamide group involves enzyme inhibition. This functional group is a well-established pharmacophore that can mimic endogenous substrates, leading to competitive inhibition of key metabolic pathways.

Carbonic Anhydrase Inhibition: Isoform Selectivity and Mechanism

The sulfonamide group is a classic zinc-binding function and is the cornerstone for the vast majority of carbonic anhydrase (CA) inhibitors. nih.gov CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. There are at least 15 different isoforms in humans, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain cancers. nih.gov

The inhibitory mechanism of sulfonamides against CAs involves the deprotonated sulfonamide nitrogen coordinating to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. The orientation of the inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as the backbone amide of Threonine 199. nih.gov

Isoform selectivity is a critical aspect of CA inhibitor design. Differences in the amino acid residues lining the active site cavity among the various CA isoforms can be exploited to achieve selectivity. For instance, the active site of hCA II is distinguished from that of hCA I by the presence of a hydrophobic residue, Phe131, which can be targeted to design more selective inhibitors. nih.gov The piperidine (B6355638) ring, such as the one in 4-fluoropiperidine-1-sulfonamide, can be functionalized to occupy these variable regions and enhance isoform selectivity. Studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown that such derivatives can achieve low nanomolar inhibition and high selectivity for tumor-associated isoforms like hCA IX and XII over the cytosolic hCA I and II. nih.gov

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition: Competitive Antagonism of Folate Synthesis

Sulfonamides represent one of the first classes of synthetic antibiotics discovered, and their primary antibacterial mechanism is the inhibition of dihydropteroate synthase (DHPS). nih.govnih.gov This enzyme is crucial for the de novo synthesis of folic acid in bacteria and some lower eukaryotes. wikipedia.orgpatsnap.com Since mammals obtain folic acid from their diet, they lack the DHPS enzyme, which accounts for the selective toxicity of sulfonamides against microbial cells. wikipedia.org

The mechanism of action is competitive antagonism. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), the natural substrate of DHPS. patsnap.comnih.gov They bind to the PABA-binding pocket in the enzyme's active site, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.gov This action halts the production of 7,8-dihydropteroate, a precursor to folic acid, thereby disrupting the synthesis of nucleotides (DNA and RNA) and preventing cell division, leading to a bacteriostatic effect. wikipedia.org In some cases, sulfonamides can also act as alternative substrates, forming dead-end pterin-sulfonamide products that may inhibit other enzymes downstream in the folate pathway. nih.gov

Other Relevant Enzyme Interactions (e.g., MAPK14, COX-2, DNA Gyrase, Helicase)

While the primary targets for sulfonamides are CAs and DHPS, the scaffold is versatile and has been incorporated into inhibitors of other enzymes.

Focal Adhesion Kinase (FAK): A series of sulfonamide-substituted diphenylpyrimidines were developed as potent inhibitors of FAK, a non-receptor tyrosine kinase involved in cancer cell proliferation and survival. These compounds displayed inhibitory activity in the nanomolar range. nih.gov

Acetylcholinesterase (AChE) and Urease: Derivatives combining piperidine and sulfonamide moieties with a 1,3,4-oxadiazole (B1194373) core have demonstrated strong inhibitory activity against urease and moderate activity against AChE. scielo.br

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (PC-1): Quinazolin-4-piperidin-4-methyl sulfamides have been identified as potent inhibitors of PC-1, an enzyme implicated in osteoarthritis. nih.gov

No specific studies were found linking this compound to MAPK14, COX-2, DNA Gyrase, or Helicase.

Broader Biological Modulatory Effects

Beyond direct enzyme inhibition, the structural components of this compound may contribute to other biological activities.

Ligand-Receptor Interactions (Agonism/Antagonism) in Related Compounds

The piperidine ring is a common scaffold in medicinal chemistry and is present in many ligands for various receptors.

Sigma (σ) Receptors: 4-Aroylpiperidines and related structures have been investigated as selective ligands for sigma-1 receptors, which are membrane-bound proteins involved in neurological functions. These studies indicate that the piperidine core is a viable template for developing receptor modulators.

Ergosterol (B1671047) Biosynthesis: In the field of antifungals, 4-aminopiperidines, which share the core piperidine heterocycle, have been shown to target ergosterol biosynthesis. The proposed mechanism involves the inhibition of sterol C14-reductase and sterol C8-isomerase, which are enzymes rather than receptors, but this demonstrates the broader biological potential of the piperidine motif. mdpi.com

hERG Potassium Channels: A significant consideration in drug design involving piperidine is the potential for off-target binding to the hERG potassium channel, which can lead to cardiotoxicity. Structure-based design has been used to modify piperidine-sulfamide derivatives to reduce hERG affinity while retaining on-target activity. nih.gov

Macromolecular Binding: Protein and DNA Interactions

The ability of a molecule to bind to macromolecules like proteins and DNA is fundamental to its pharmacological profile.

Protein Binding: Sulfonamides are known to bind to various proteins. Studies on derivatives containing a piperidine-sulfonamide core have evaluated their interaction with bovine serum albumin (BSA), a model for plasma protein binding, to understand their pharmacological effectiveness and distribution. scielo.br

DNA Interactions: While the sulfonamide moiety itself is not a classic DNA intercalator or groove binder, it is a component of molecules designed to interact with DNA. However, there is no direct evidence to suggest that a simple compound like this compound would have significant direct interactions with DNA, unlike known DNA-reactive drugs.

Mechanisms of Resistance to Sulfonamide Compounds (General to Sulfonamides)

The widespread use of sulfonamides since their introduction has led to the emergence and spread of bacterial resistance, significantly limiting their clinical utility. nih.gov Resistance to sulfonamides can occur through several primary biochemical mechanisms:

Advanced Research Directions and Methodological Considerations

Development of Next-Generation Fluorinated Sulfonamide Derivatives

The exploration of next-generation fluorinated sulfonamide derivatives is a vibrant area of research, aimed at expanding the chemical space and therapeutic potential of this compound class. Scientists are actively investigating the synthesis and biological evaluation of novel analogs with diverse substitution patterns and structural modifications.

One key area of focus is the development of short-chain perfluoroalkane sulfonamide derivatives as alternatives to long-chain counterparts, driven by concerns over the environmental persistence of the latter. vu.nl Recent studies have detailed the synthesis of numerous native and deuterium-labeled short-chain perfluoroalkane sulfonamide derivatives, providing essential reference standards for analytical and toxicological investigations. vu.nl Furthermore, the introduction of fluorine at specific positions within the molecule has been shown to significantly influence biological activity. For instance, in a series of benzenesulfonamide (B165840) derivatives, the position of a fluorine atom on a phenyl ring led to marked differences in inhibitory potency and selectivity against various human carbonic anhydrase isoforms. mdpi.com

The versatility of the sulfonamide motif allows for its incorporation into a wide array of molecular frameworks, leading to compounds with diverse pharmacological activities. nih.gov Research has demonstrated the potential of sulfonamide-based derivatives in treating central nervous system (CNS) disorders, acting as enzyme inhibitors, ion channel modulators, and receptor ligands. nih.gov The development of these next-generation compounds often involves strategic modifications to enhance properties such as CNS penetration and target engagement.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of novel therapeutic agents. researchgate.netnih.gov These computational approaches are being increasingly applied to the design of fluorinated sulfonamides, enabling more efficient exploration of chemical space and prediction of molecular properties.

ML models, particularly those based on deep learning, can analyze vast datasets of chemical structures and biological activities to identify patterns that may not be apparent to human researchers. nih.govnih.gov This allows for the prediction of a compound's efficacy, toxicity, and pharmacokinetic profile, thereby guiding the selection of the most promising candidates for synthesis and experimental testing. For example, ML algorithms have been trained to predict the antibacterial activity of compounds, aiding in the discovery of new antibiotic agents. frontiersin.org

In the context of fluorinated sulfonamides, AI can be used to:

Predict Bioactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives.

Optimize Properties: Guide the modification of existing compounds to improve desired properties such as potency, selectivity, and metabolic stability.

De Novo Design: Generate entirely new molecular structures with a high probability of possessing the desired therapeutic effects.

A notable application of ML is in overcoming challenges associated with bacterial resistance. Researchers have used ML to identify molecular properties that could guide the discovery of new antibiotics, particularly against highly resistant pathogens. lanl.gov By analyzing large datasets of chemical compounds and their ability to permeate bacterial membranes, these models can identify key features necessary for effective drug candidates. lanl.gov

Innovative Methodologies for High-Throughput Biological Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity. ufl.edu The development of innovative HTS methodologies is crucial for efficiently screening the vast number of potential fluorinated sulfonamide derivatives.

Recent advancements in HTS technology include the use of state-of-the-art robotics, liquid handling systems, and assay miniaturization. nih.govyoutube.com These technologies allow for the testing of millions of compounds per day in a cost-effective and efficient manner. youtube.com The use of acoustic technology for contactless liquid transfer minimizes the risk of contamination and increases the speed and precision of screening. youtube.com

A key innovation in HTS is the application of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. This approach allows for the rapid diversification of a hit compound into a large library of analogs, which can then be directly screened to identify molecules with significantly improved potency. nih.gov This methodology has been successfully used to optimize a modest HTS hit into a drug-like inhibitor with a 300-fold increase in potency. nih.gov

Furthermore, the development of sophisticated data analysis pipelines, often incorporating machine learning algorithms, is essential for interpreting the massive datasets generated by HTS campaigns. youtube.com These tools help to identify patterns in the data and pinpoint promising drug candidates for further development.

Remaining Challenges in the Synthesis and Characterization of Complex Fluorinated Sulfonamides

Despite significant advances, the synthesis and characterization of complex fluorinated sulfonamides continue to present notable challenges for chemists. The unique reactivity of fluorine-containing reagents and the often-intricate nature of the target molecules necessitate the development of novel and robust synthetic methodologies.

One of the primary challenges lies in the selective introduction of fluorine atoms into complex molecular scaffolds. While numerous fluorinating reagents are available, their reactivity can be difficult to control, sometimes leading to undesired side reactions or low yields. researchgate.net The development of more selective and efficient fluorination methods remains an active area of research.

The synthesis of sulfonamides from sulfonyl fluorides, which are more stable than the traditionally used sulfonyl chlorides, has also been a focus. acs.orgtheballlab.com While methods utilizing strong bases or high temperatures exist, they are often limited by the electronic nature of the reactants. acs.org The development of milder and more general methods, such as the use of calcium triflimide as an activator, represents a significant step forward in overcoming these limitations. acs.orgtheballlab.com

The purification and characterization of fluorinated compounds can also be challenging. For instance, the separation of isomers of short-chain perfluoroalkane sulfonamide derivatives often requires specialized techniques like recrystallization to isolate the desired linear isomer. vu.nl The comprehensive characterization of these complex molecules relies on a combination of analytical techniques, including NMR spectroscopy and mass spectrometry. vu.nl

Q & A

Q. What are the optimal synthetic routes for 4-Fluoropiperidine-1-sulfonamide, and how can purity be validated?

  • Methodological Answer: The synthesis typically involves fluorination of piperidine precursors followed by sulfonylation. For example, nucleophilic substitution on 4-hydroxypiperidine using fluorinating agents (e.g., DAST) yields 4-fluoropiperidine, which is then treated with sulfonyl chlorides under anhydrous conditions. Purity validation requires a combination of techniques:
  • HPLC with UV detection (≥95% purity threshold) .
  • 1H/13C NMR to confirm structural integrity (e.g., characteristic sulfonamide S=O peaks at ~1300 cm⁻¹ in FTIR) .
  • Mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer: A multi-spectral approach is critical:
  • NMR : 1H NMR resolves fluorine-proton coupling (e.g., J ~47 Hz for axial fluorine in piperidine) .
  • FTIR : Sulfonamide S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1150 cm⁻¹) confirm functional groups .
  • X-ray crystallography (if crystalline) for absolute configuration determination .
    Reproducibility requires standardized solvent systems (e.g., DMSO-d6 for NMR) and calibration against reference spectra .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Thermal stability : Store at 25°C, 40°C, and 60°C for 4–12 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track by LC-MS for photo-degradants .
  • Hydrolytic stability : Test in buffers (pH 1–10) at 37°C; quantify hydrolysis products (e.g., free piperidine) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer: Use a systematic scaffold-modification strategy:
  • Substituent variation : Introduce alkyl/aryl groups at the piperidine N-position or sulfonamide para-site .
  • Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition IC50, cellular uptake via fluorescence tagging) .
  • Computational pre-screening : Perform docking studies (AutoDock Vina) to prioritize analogs with predicted binding affinity .
    Apply the FINER framework to ensure feasibility and novelty .

Q. How should researchers address contradictions in pharmacokinetic (PK) data across studies of this compound?

  • Methodological Answer: Resolve discrepancies through:
  • Meta-analysis : Pool PK data (t½, Cmax) from independent studies and identify confounding variables (e.g., dosing regimen, species differences) .
  • In vitro-in vivo correlation (IVIVC) : Compare metabolic stability (microsomal assays) with in vivo clearance rates .
  • Controlled replication : Standardize protocols (e.g., administration route, sample collection times) to isolate variables .

Q. What computational strategies are recommended to predict the binding mode of this compound with biological targets?

  • Methodological Answer: Combine molecular docking (Glide SP/XP) and molecular dynamics (MD) simulations (GROMACS):
  • Docking : Use crystal structures of target proteins (e.g., carbonic anhydrase) to predict sulfonamide interactions .
  • MD simulations (100 ns) : Assess binding stability (RMSD <2 Å) and key residue interactions (e.g., Zn²⁺ coordination in metalloenzymes) .
  • Validate with experimental IC50 data to refine force fields .

Q. How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?

  • Methodological Answer: Apply Design of Experiments (DoE) :
  • Variables : Temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometry .
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 0°C, 1.2 eq sulfonyl chloride) for maximal yield .
  • Workup optimization : Use scavenger resins (e.g., polymer-bound DMAP) to remove excess reagents .

Data Contradiction & Analysis

Q. How to analyze conflicting results in the biological activity of this compound across cell lines?

  • Methodological Answer: Conduct dose-response normalization :
  • Cell viability assays (MTT) : Compare IC50 values under standardized conditions (e.g., serum-free media, 48h exposure) .
  • Target engagement assays : Quantify binding (e.g., SPR) to rule off-target effects .
  • Transcriptomic profiling : Identify cell line-specific expression of target proteins (RNA-seq) .

Methodological Frameworks

What frameworks ensure rigor in formulating research questions for this compound studies?

  • Methodological Answer: Use PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant):
  • Example PICO: "Does this compound (Intervention) inhibit carbonic anhydrase IX (Population) more effectively than acetazolamide (Comparison) in hypoxic cancer models (Outcome)?" .
  • FINER evaluation: Ensure access to hypoxic chambers (feasibility) and relevance to anticancer drug discovery .

Reproducibility & Reporting

Q. How to ensure reproducibility in synthesizing and testing this compound analogs?

  • Methodological Answer:
    Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Detailed protocols : Report reaction times, purification gradients, and instrument settings .
  • Raw data deposition : Share NMR FID files, HPLC chromatograms, and crystal structures in public repositories (e.g., Zenodo) .
  • Negative results : Publish failed syntheses or inactive analogs to reduce redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.